molecular formula C14H18N2O2 B7773069 2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid

2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid

Cat. No.: B7773069
M. Wt: 246.30 g/mol
InChI Key: ZVYICXMIPNSFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]acetic acid: Similar in structure but with an acetic acid moiety instead of propanoic acid.

    3,4-dihydroisoquinolinone derivatives: Share the isoquinoline core structure and exhibit similar biological activities.

Uniqueness

2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological properties. Its propanoic acid moiety may enhance its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYICXMIPNSFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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